molecular formula C16H16O4S2 B8283504 1,1-Bis(phenylsulfonyl)cyclobutane CAS No. 28246-89-1

1,1-Bis(phenylsulfonyl)cyclobutane

Cat. No. B8283504
M. Wt: 336.4 g/mol
InChI Key: HKWKDDOIDZKGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07101892B2

Procedure details

A mixture of bis(phenylsulfonyl)methane (30 g, 100 mmol), tetra-n-butylammonium bromide (3 g, 9.3 mmol), 1,3-dibromopropane (30 ml), dichloromethane (600 ml) and 50% aqueous sodium hydroxide (150 ml) was stirred at room temperature for 3 days. The mixture was poured onto saturated aqueous ammonium chloride solution and extracted into dichloromethane. The combined organic extracts were dried (Na2SO4) and concentrated. The residue was crystallised from i-hexane:diethyl ether to give the title product as a white solid. Yield−24 g (71%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][S:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)(=[O:13])=[O:12])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:21][CH2:22][CH2:23]Br.[OH-].[Na+].[Cl-].[NH4+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl>[C:1]1([S:7]([C:10]2([S:11]([C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)(=[O:13])=[O:12])[CH2:23][CH2:22][CH2:21]2)(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CS(=O)(=O)C1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from i-hexane

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1(CCC1)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.